molecular formula C13H9N3O4S B581151 2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1227270-94-1

2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B581151
CAS No.: 1227270-94-1
M. Wt: 303.30 g/mol
InChI Key: XWXIETUCTNJXJO-UHFFFAOYSA-N
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Description

2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a complex organic compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a phenylsulfonyl group, a nitro group, and an iodine atom attached to an azaindole core. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine typically involves multi-step procedures. One common synthetic route includes the following steps:

    Iodination: The iodination of the azaindole ring can be performed using iodine or iodine monochloride in the presence of oxidizing agents.

    Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using phenylsulfonyl chloride and a suitable base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the iodine and nitro positions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include substituted azaindoles, amino derivatives, and sulfone compounds.

Scientific Research Applications

2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the phenylsulfonyl group can undergo nucleophilic attack. The iodine atom facilitates cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These interactions with molecular targets and pathways contribute to the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine can be compared with other sulfonyl indoles and nitro-substituted azaindoles. Similar compounds include:

    1-(Phenylsulfonyl)indole: Lacks the nitro and iodine substituents, resulting in different reactivity and applications.

    3-Nitro-2-iodoindole:

    1-(Phenylsulfonyl)-3-nitroindole: Similar structure but without the iodine atom, leading to variations in reactivity and synthetic applications.

The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical properties and makes it a valuable compound in various fields of research.

Properties

CAS No.

1227270-94-1

Molecular Formula

C13H9N3O4S

Molecular Weight

303.30 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-nitropyrrolo[3,2-c]pyridine

InChI

InChI=1S/C13H9N3O4S/c17-16(18)13-9-15(12-6-7-14-8-11(12)13)21(19,20)10-4-2-1-3-5-10/h1-9H

InChI Key

XWXIETUCTNJXJO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=NC=C3)C(=C2I)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CN=C3)[N+](=O)[O-]

Synonyms

1-(Phenylsulfonyl)-3-nitro-2-iodo-5-azaindole

Origin of Product

United States

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